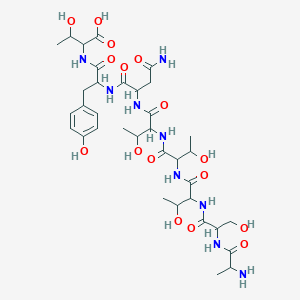

(D-Ala1)-Peptide T

Description

Properties

CAS No. |

106362-33-8 |

|---|---|

Molecular Formula |

C35H55N9O16 |

Molecular Weight |

857.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 |

InChI Key |

IWHCAJPPWOMXNW-ZESMOPTKSA-N |

SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

sequence |

ASXXXNYX |

Synonyms |

HIV Peptide T Peptide T Peptide T, HIV |

Origin of Product |

United States |

Molecular Mechanisms of Action of D Ala1 Peptide T

Interaction with HIV Entry Receptors and Co-receptors

HIV entry into target cells is a complex process mediated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor and a co-receptor, typically CCR5 or CXCR4. mdpi.comgmclore.org (D-Ala1)-Peptide T has been shown to interfere with this process through its interaction with the CCR5 co-receptor. researchgate.netwikipedia.orgrndsystems.comnatap.orgtocris.comwikipedia.orgchemicalbook.com

CCR5 Chemokine Receptor Antagonism

This compound functions as an antagonist of the chemokine receptor CCR5. researchgate.netrndsystems.comtocris.comchemicalbook.com This antagonism is central to its mechanism of inhibiting HIV entry. researchgate.netrndsystems.comtocris.com

A key aspect of this compound's action is its ability to block the binding of the HIV-1 envelope protein gp120 to the CCR5 receptor. researchgate.netwikipedia.orgnih.govwikipedia.orgwikipedia.org Studies have demonstrated that DAPTA potently inhibits the CD4-dependent binding of gp120 from various HIV-1 isolates to CCR5. researchgate.netresearchgate.net

Detailed research findings on the inhibition of gp120 binding to CCR5 by DAPTA include IC50 values obtained from specific binding assays. For example:

| HIV-1 Isolate | IC50 (nM) in Cf2Th/synR5 cells | Source |

| gp120BaL/sCD4-CCR5 | 0.055 | chemicalbook.com |

| gp120CM235/sCD4-CCR5 | 0.32 | chemicalbook.com |

These data indicate that this compound is effective at very low concentrations in preventing the interaction between gp120 (in complex with soluble CD4) and CCR5. chemicalbook.com

Beyond simply blocking gp120 binding to CCR5, this compound also interferes with the formation of the trimeric gp120/CD4/CCR5 complex, which is essential for viral entry. wikipedia.org Co-immunoprecipitation studies have shown that DAPTA at nanomolar concentrations can block the formation of the complex involving gp120, soluble CD4 (sCD4), and CCR5. researchgate.netresearchgate.net This interference highlights its role in disrupting a critical step in the HIV entry pathway. researchgate.net

The antagonistic activity of this compound against CCR5 explains its selective inhibition of R5-tropic HIV-1 isolates. wikipedia.orgwikipedia.orgchemicalbook.com R5-tropic strains predominantly utilize the CCR5 co-receptor for entry into host cells, particularly macrophages and T cells. researchgate.netwikipedia.org By blocking CCR5, DAPTA effectively prevents the entry of these viral strains, which are often involved in the early stages of infection and neuro-AIDS. researchgate.netwikipedia.orgresearchgate.net

Differentiation from Initial CD4 Receptor Binding Hypotheses

Initially, in 1986, prior to the discovery of chemokine co-receptors, Peptide T was hypothesized to act at the CD4 receptor. wikipedia.orgnatap.orgresearchgate.net However, subsequent research clarified that its primary mechanism of action involves targeting CCR5. researchgate.netwikipedia.orgnatap.orgresearchgate.netnih.gov Studies conducted later demonstrated that this compound is a potent HIV entry inhibitor selectively targeting CCR5 receptors, with minimal effects on X4-tropic laboratory-adapted viruses that were primarily used in early studies and utilize CXCR4. researchgate.netnih.gov This differentiation was crucial for accurately understanding its antiviral activity. researchgate.netnih.gov

Immunomodulatory Mechanisms at the Cellular Level

Enhancement of IFN-gamma Secreting CD8+ T Cells in Cellular Systems

Research into the effects of this compound (DAPTA) on the immune system, particularly on T cell subsets, has indicated its potential to modulate cellular responses. While clinical data has suggested an increase in the percentage of IFN-gamma secreting CD8+ T cells in patients with HIV disease following treatment with peptide T, providing evidence for immunomodulatory mechanisms nih.gov, detailed in vitro studies specifically demonstrating the enhancement of IFN-gamma secretion by CD8+ T cells in isolated cellular systems were not extensively detailed within the provided search results.

However, the known primary mechanism of action of DAPTA in cellular systems involves its high-affinity binding and antagonism of the CCR5 chemokine receptor medchemexpress.comselleckchem.comncats.ioabcam.com. CCR5 is a co-receptor for the entry of R5-tropic HIV-1 strains into target cells, including CD4+ T cells and macrophages ncats.io. Importantly, CCR5 is also expressed on various immune cells, including CD8+ T cells. ncats.io

Studies conducted in cellular systems have demonstrated the potent binding of DAPTA to CCR5. For instance, DAPTA has been shown to inhibit the binding of the HIV-1 envelope glycoprotein complex (gp120/sCD4) to CCR5 receptors on Cf2Th/synR5 cells with high potency medchemexpress.com. Cellular binding assays have yielded low picomolar to nanomolar half-maximal inhibitory concentration (IC50) values, indicating a strong interaction between DAPTA and CCR5 in a cellular context medchemexpress.com.

The antagonism of CCR5 by DAPTA in CD8+ T cells could potentially influence their function and cytokine production. CCR5 signaling can play a role in T cell migration, activation, and differentiation. By blocking CCR5, DAPTA might indirectly affect the signaling pathways that regulate IFN-gamma production in CD8+ T cells. While the precise intracellular mechanisms leading to enhanced IFN-gamma secretion in CD8+ T cells directly attributable to DAPTA's action in isolated cellular systems require further detailed investigation, the established CCR5 antagonism provides a plausible link to the observed immunomodulatory effects.

The following table summarizes some of the binding affinity data for DAPTA on CCR5 in cellular systems:

| Target | Cellular System | Assay Type | IC50 Value | Source |

| gp120BaL/sCD4 binding to CCR5 | Cf2Th/synR5 cells | Cellular Binding Assay | 55 ± 0.08 pM | medchemexpress.com |

| Specific CD4-dependent gp120 Bal binding to CCR5 | Not explicitly stated | Cellular Binding Assay | 0.06 nM | medchemexpress.com |

| Specific CD4-dependent gp120 CM235 binding to CCR5 | Not explicitly stated | Cellular Binding Assay | 0.32 nM | medchemexpress.com |

These data highlight the effectiveness of DAPTA as a CCR5 antagonist in cellular models, supporting the hypothesis that its interaction with CCR5 on CD8+ T cells contributes to the observed immune modulation, including the potential for enhanced IFN-gamma secretion.

Structure Activity Relationships and Analog Design of D Ala1 Peptide T

The biological activity of (D-Ala1)-Peptide T is intrinsically linked to its amino acid sequence and specific chemical modifications that enhance its stability and function.

Identification and Role of the TTNYT Pentapeptide Sequence

Peptide T, with the sequence ASTTTNYT, is an octapeptide that shares homology with the HIV envelope protein gp120. uchicago.edunih.gov Central to its biological function is the core pentapeptide sequence, Thr-Thr-Asn-Tyr-Thr (TTNYT), which corresponds to amino acids 4-8. uchicago.edu This specific sequence is critical as it represents the portion of the HIV envelope required for the virus to attach to the CD4 receptor on T-lymphocytes. uchicago.edunih.gov Structure-activity relationship (SAR) studies have demonstrated that this C-terminal pentapeptide retains a significant portion of the parent peptide's biological properties, including chemotactic activity. nih.gov The frequent appearance of the TNYT and TTNY sequences in various viral proteins suggests that the TTNYT sequence may be a widespread viral recognition motif. nih.gov

Influence of D-Alanine Substitution on Peptide Stability and Activity

The substitution of the N-terminal L-alanine with its D-enantiomer, creating this compound, is a critical modification that significantly impacts the peptide's profile. The primary benefit of this substitution is enhanced stability. D-amino acids are not readily recognized by proteases, the enzymes that degrade peptides. This substitution, therefore, increases the peptide's resistance to proteolytic degradation, particularly by exopeptidases. nih.govnih.gov

Conformational Analysis of this compound and Analogs

The three-dimensional shape of this compound is not static and plays a crucial role in its interaction with biological targets. Its conformational flexibility allows it to adopt various structures, which are directly correlated with its activity.

Characterization of Preferred Conformations (e.g., Gamma-Turn, Type-IV Beta-Turn, Type-II Beta-Turn)

This compound and its parent compound, Peptide T, can adopt several folded conformations known as turns. These are secondary structures that reverse the direction of the polypeptide chain. wikipedia.org The specific type of turn adopted is influenced by the surrounding solvent environment. Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing these conformations.

Key conformations identified for Peptide T include:

Gamma-turn: A three-residue turn, which Peptide T assumes in aqueous mixtures of ethylene (B1197577) glycol. nih.goviiitd.edu.in

Type-IV Beta-turn: A four-residue turn, which is a default category for turns not fitting into other defined types. wikipedia.org Peptide T adopts this conformation in aqueous mixtures of dimethylformamide (DMF). nih.gov

Type-II Beta-turn: A specific four-residue turn. wikipedia.org Peptide T prefers this conformation in aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO). nih.gov

These turn structures are significant because they orient the amino acid side chains in specific spatial arrangements, which is critical for receptor binding and biological activity.

| Conformation Type | Inducing Environment (for Peptide T) | Description |

|---|---|---|

| Gamma-Turn | Aqueous Ethylene Glycol | A three-residue turn stabilized by a hydrogen bond between the first and third residue. nih.goviiitd.edu.in |

| Type-IV Beta-Turn | Aqueous Dimethylformamide (DMF) | A four-residue turn that does not fit the criteria for other beta-turn types. wikipedia.orgnih.gov |

| Type-II Beta-Turn | Aqueous Dimethyl Sulfoxide (DMSO) | A four-residue turn with specific dihedral angles, often found in beta-hairpins. nih.govwikipedia.org |

Analysis of Conformational Heterogeneity in Aqueous Environments

In a purely aqueous solution, which mimics a physiological environment, this compound exhibits significant conformational flexibility. researchgate.net Rather than adopting a single, rigid structure, it exists as a mixture of conformations. researchgate.net NMR studies indicate that in water, Peptide T does not form a stable β-turn but exists predominantly in a random coil conformation. researchgate.net This means the peptide backbone is highly flexible, with an increased tendency to form stretched chains at its ends. researchgate.net

This conformational heterogeneity is a hallmark of both Peptide T and its D-Ala analog. researchgate.net At higher concentrations (above 10 mM), solid-state NMR studies suggest that the D-Ala variant has a tendency to aggregate, possibly forming a beta-sheet structure. researchgate.net This dynamic behavior highlights the peptide's ability to adapt its shape in response to its environment.

Correlation between Conformation and Biological Activity

A direct link exists between the conformational preferences of Peptide T analogs and their biological efficacy. nih.gov Studies involving the design of various analogs have shown that the peptides with the most favored and stable conformations are also the most active in functional assays, such as chemotaxis tests. nih.gov For example, molecular modeling based on the gamma-turn and type-IV beta-turn conformations of Peptide T yielded analog designs with high activity. nih.gov Conversely, no low-energy, and thus less stable, models could be derived from the type-II beta-turn conformation. nih.gov

The ability of the peptide to adopt an extended conformation, rather than a folded one, can also be critical for activity. In some chemotactic peptides, an extended beta-sheet-like structure has been shown to be more active than a folded type II beta-turn analog. nih.gov This suggests that the biological target may recognize a specific conformational state, and the peptide's ability to present that shape is paramount for its function.

Rational Design and Synthesis of Peptide T Analogs

The quest for more potent and stable analogs of Peptide T has led to extensive research into its structure-activity relationships (SAR). nih.govnih.gov The core principle of this research is that the biological function of a peptide is intrinsically linked to its three-dimensional structure. nih.gov By systematically altering the amino acid sequence and conformation, scientists aim to develop analogs with improved pharmacological profiles.

Development of Pseudocyclic Hexapeptide Analogs

To simplify the structure of Peptide T while retaining its biological function, researchers have designed and synthesized pseudocyclic hexapeptide analogs. These analogs typically incorporate the central active region of Peptide T. nih.gov

The design strategy involves creating a "pseudocycle" by introducing residues that induce a turn or specific secondary structure, mimicking the bioactive conformation of the parent peptide. A study detailed the creation of new pseudocyclic hexapeptide analogs containing the core residues of Peptide T, but with substitutions of different aromatic residues or the replacement of Threonine (Thr) with Serine (Ser). nih.gov The biological activity of these analogs was assessed through chemotactic tests, which measure the ability of a substance to attract immune cells like monocytes—a key bioactivity of Peptide T. nih.govnih.gov

The conformational tendencies of these analogs were studied using Nuclear Magnetic Resonance (NMR) and molecular modeling. It was found that the most active analogs were those whose preferred conformations most closely matched the low-energy conformations of the parent Peptide T. nih.gov Specifically, the most potent analogs adopted conformations similar to the gamma-turn or type-IV beta-turn structures observed for Peptide T in different solvent environments. nih.gov This strong correlation between a specific three-dimensional shape and biological activity underscores the importance of conformational integrity in designing effective analogs. nih.gov

| Analog | Sequence | Derived Conformation Model | Relative Activity |

|---|---|---|---|

| XII | DSNYSR | gamma-turn | High |

| XIII | ETNYTK | gamma-turn | High |

| XVI | ESNYSR | gamma-turn | High |

| XIV | KTTNYE | type-IV beta-turn | High |

| XV | DSSNYR | type-IV beta-turn | High |

Investigation of Glycine-Substituted Analogs and Their Conformational Peculiarities

To probe the role of individual amino acid residues in the spatial structure of Peptide T, scientists have investigated glycine-substituted analogs. researchgate.net Glycine (B1666218) (Gly) is the simplest amino acid, lacking a side chain, which provides it with unique conformational flexibility. mdpi.com Substituting other amino acids with glycine can help determine the importance of the original residue's side chain for maintaining the peptide's active shape. researchgate.net Conversely, replacing a glycine that has a high degree of flexibility with a more constrained amino acid, like D-Alanine (D-Ala), can enhance stability by reducing the number of possible non-active conformations. nih.gov

Conformational analysis of glycine-substituted analogs of Peptide T revealed the critical role of the C-terminal pentapeptide fragment in forming the active structure. researchgate.net The substitution of specific residues with glycine can disrupt the necessary turns and folds, leading to a loss of activity. This highlights that while flexibility can be important, a certain degree of structural rigidity in key regions is essential for biological function. researchgate.netmdpi.com

| Modification Strategy | Residue Targeted | Rationale | Observed Outcome |

|---|---|---|---|

| Glycine Substitution | Various residues in Peptide T | To determine the role of specific amino acid side chains in maintaining conformation. researchgate.net | Helped identify the C-terminal pentapeptide as crucial for the active β-turn structure. researchgate.net |

| D-Alanine Substitution | Glycine residues with positive Φ dihedral angles | To increase conformational stability by restricting flexibility. nih.gov | Leads to a significant increase in protein/peptide stability. nih.gov |

Structural Comparison of Biologically Active and Inactive Analogs

A central aspect of structure-activity relationship studies is the comparison between active and inactive analogs to pinpoint the exact structural features required for function. For Peptide T, this has been achieved by synthesizing and testing a variety of analogs with specific modifications. nih.gov

Studies have shown that the biological activity of Peptide T analogs is highly dependent on the amino acid sequence within the C-terminal region. nih.govresearchgate.net The C-terminal pentapeptide has been identified as the minimal sequence required for bioactivity. nih.gov Further truncations from the N-terminus of this core pentapeptide sequence lead to a complete loss of biological action. nih.gov

Specific amino acid substitutions have also provided insight. For instance:

Active Analogs : Peptide T and its shorter fragments T(3-8) and T(4-8) show potent chemotactic activity. nih.gov This indicates that the core sequence for this activity resides within the C-terminal part of the peptide. The active form is characterized by a β-turn at this C-terminal pentapeptide fragment. researchgate.net

Inactive or Less Active Analogs : Substitution of Threonine (Thr) at positions 5 or 8 is highly detrimental to activity, suggesting these residues play a crucial biological role, likely through the polar properties of their side chains. nih.gov Similarly, substituting Asparagine (Asn) at position 6 with its D-amino acid counterpart, [D-Asn6], results in low chemotactic activity. nih.gov

These comparisons confirm that a specific, semi-rigid conformation, where the hydroxyl groups of the threonine residues are exposed, is likely the crucial feature for receptor binding and subsequent biological activity. researchgate.net

Development of Shorter Peptide Derivatives (e.g., Pentapeptide Analogs like RAP-103)

A major goal in peptide drug development is to create smaller, more stable molecules that are easier to synthesize and administer. nih.gov This has led to the development of shorter derivatives of this compound, with a focus on pentapeptide analogs. Research has established that the C-terminal pentapeptide of Peptide T is the smallest fragment that retains biological activity. nih.gov

A prominent example of such a derivative is RAP-103. nih.govwikipedia.org RAP-103 is a pentapeptide with the sequence all-D-TTNYT, meaning it consists of five D-amino acids. nih.gov It is described as a shorter, orally stable analog of D-Ala1-peptide T-amide (DAPTA). nih.govwikipedia.org The use of all D-amino acids significantly increases the peptide's resistance to degradation by enzymes in the body, a major hurdle for therapeutic peptides. nih.gov

RAP-103 functions as a multi-chemokine receptor antagonist, specifically targeting receptors like CCR2 and CCR5. nih.govbiospace.com Its development represents a successful application of the principles learned from structure-activity relationship studies: identifying the minimal active sequence and enhancing stability through chemical modification (in this case, the use of D-amino acids). nih.govnih.gov Preclinical studies have shown that RAP-103 can reduce opioid withdrawal and respiratory depression, highlighting its potential as a therapeutic agent. nih.govbiospace.com

| Compound | Sequence | Type | Key Features |

|---|---|---|---|

| This compound | D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | Octapeptide Analog | Parent compound with enhanced stability due to D-Ala at position 1. nih.gov |

| Peptide T | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | Octapeptide | Original peptide sequence derived from HIV gp120. nih.gov |

| DAPTA | D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-amide | Octapeptide Analog | Amide version of this compound. wikipedia.org |

| RAP-103 | Thr-Thr-Asn-Tyr-Thr (all D-amino acids) | Pentapeptide Analog | Shorter, orally stable derivative; acts as a CCR2/CCR5 antagonist. nih.govwikipedia.org |

Preclinical Investigations and Mechanistic Studies of D Ala1 Peptide T

In Vitro Studies on Viral Inhibition

In vitro studies have explored the capacity of DAPTA to inhibit HIV infection in cell culture models and its potential to impact cellular viral reservoirs.

Inhibition of HIV Infectivity in Cell Culture Models

DAPTA has demonstrated potent inhibition of HIV-1 replication in cell culture models. Studies have shown that DAPTA at concentrations as low as 10-9 M can inhibit HIV-1 replication in monocytes/macrophages (M/M) by over 90%. researchgate.net This inhibitory effect is primarily attributed to DAPTA blocking HIV entry into cells. researchgate.net Specifically, DAPTA functions as a viral entry inhibitor by selectively targeting the CCR5 chemokine receptor, which is used by R5 HIV-1 strains, the predominant strains in the early and middle stages of infection and those that infect the brain. researchgate.netresearchgate.netnih.govresearchgate.net PCR analysis of viral cDNA in M/M has provided evidence that DAPTA prevents HIV-1 infection by blocking this entry step. researchgate.net Early research also indicated that Peptide T and its analogs, including DAPTA, could block the infectivity of an early passage patient HIV isolate in human T cells with similar potency to their ability to displace radiolabeled gp120 binding to brain membranes. nih.govresearchgate.net

Reduction of Cellular Viral Reservoirs in in vitro Systems

Research suggests that DAPTA may play a role in reducing cellular viral reservoirs. While the search results primarily discuss this in the context of clinical observations, the underlying mechanism is linked to its ability to suppress the infection of peripheral blood monocytes. researchgate.net By preventing the initial infection of these cells, DAPTA could indirectly contribute to preventing and reducing the population of infected differentiated monocytes/macrophages, which serve as strategic reservoirs for HIV-1. researchgate.netresearchgate.net An eleven-person study mentioned a reduction in the persistently infected monocyte reservoir to undetectable levels in most patients, although this refers to a clinical study, it implies an effect on cellular reservoirs. wikipedia.org

Neuroprotective Mechanisms in Preclinical Models

Beyond its antiviral effects, DAPTA has shown significant neuroprotective capabilities in preclinical models, particularly in mitigating the damage induced by the HIV envelope protein gp120.

Blocking gp120-Induced Neuronal Cell Death

DAPTA has been shown to prevent neuronal cell death induced by various variants of the HIV-1 envelope protein gp120 in neuronal cultures. nih.gov This neuroprotective effect is, at least in part, mediated by the release of protective chemokines from astrocyte cultures treated with DAPTA or vasoactive intestinal peptide (VIP). nih.gov These released chemokines, such as macrophage inflammatory protein-1alpha (MIP-1alpha) and RANTES, are known to block gp120 interactions with microglial chemokine receptors. nih.gov In rat cerebral cortical cultures, chemokines that stimulate CXCR4, CCR3, or CCR5 receptors partially or completely prevented gp120-induced neuronal killing, with RANTES showing potent inhibition against certain gp120 isolates. nih.gov Studies have also indicated that DAPTA is a strong inhibitor of apoptosis mediated by R5 HIV-1 strains produced and released by infected monocytes/macrophages on a neuroblastoma cell line, demonstrating greater activity than the non-peptidic CCR5 antagonist TAK-779 in this regard. researchgate.net Furthermore, DAPTA treatment prevented the loss of neurons in models of gp120-induced damage. researchgate.net

Prevention of gp120-Induced Loss of Dendritic Arborization

DAPTA has demonstrated neuroprotection in vitro against the loss of dendritic arborization induced by gp120. researchgate.net The neurotoxic effects of gp120 have been linked to cortical neuronal loss and dendritic pathologies in neuro-AIDS. medcraveonline.com DAPTA has been shown to prevent the decrease of MAP2-positive processes, which are indicative of dendritic integrity, in addition to preventing neuronal loss. researchgate.net Studies in animals treated with gp120 have also shown that the neuroprotective effects of DAPTA included the reversal of the loss of synapses and dendritic arbor. medcraveonline.com

Studies in Animal Models for Receptor Targeting and Molecular Imaging

Animal models have been utilized to investigate the targeting of CCR5 receptors by DAPTA and for molecular imaging applications. DAPTA has been selected as a targeting ligand for the CCR5 receptor in the development of targeted nanoparticles for PET/CT imaging in animal models, such as an apolipoprotein E knock-out (ApoE−/−) mouse vascular injury model. nih.govnih.govresearchgate.net In these studies, a biocompatible nanoparticle was prepared and labeled with 64Cu for CCR5 imaging. nih.govnih.gov The 64Cu-DOTA-DAPTA tracer showed specific PET imaging of CCR5 in ApoE−/− mice. nih.govnih.gov Targeted nanoparticles utilizing DAPTA demonstrated significantly higher accumulation at injury lesions compared to sham-operated sites, and competitive PET receptor blocking studies confirmed the CCR5 receptor-specific uptake. nih.govnih.gov This work suggests the potential of using DAPTA as a targeting agent for molecular imaging of CCR5 expression in vivo. nih.govnih.gov

CCR5 Receptor Imaging in Atherosclerosis Models

Inflammation plays a significant role throughout the development of atherosclerosis. nih.gov Chemokine receptor 5 (CCR5) is involved in the later stages of atherosclerosis and is considered a potential prognostic biomarker for plaque stability. nih.gov Molecular imaging techniques, such as Positron Emission Tomography/Computed Tomography (PET/CT), have become valuable tools in atherosclerosis research, providing insights into the molecular processes involved in plaque development. nih.gov

(D-Ala1)-Peptide T (DAPTA) has been investigated as a targeting ligand for CCR5 receptor imaging in animal models of atherosclerosis. nih.govnih.gov Studies have focused on developing targeted nanoparticles conjugated with DAPTA for in vivo PET/CT imaging of CCR5 receptor upregulation in vascular injury models. nih.govnih.gov

Targeted Nanoparticle Conjugation Strategies for Imaging Probes

To enhance the detection specificity and sensitivity for CCR5 imaging, targeted nanoparticles have been developed using DAPTA as a targeting ligand due to its high binding affinity to the receptor and suitability for nanoparticle construction. nih.gov One approach involves conjugating DAPTA onto biocompatible amphiphilic comblike nanoparticles, such as those with a poly(methyl methacrylate)-core and a polyethylene (B3416737) glycol-shell. nih.govnih.gov These nanoparticles can be labeled with radioisotopes like 64Cu for PET/CT imaging. nih.govnih.gov The conjugation of the targeting peptide onto nanoparticles can lead to extended blood circulation and improved targeting efficiency. nih.gov The amount of targeting peptide conjugated can influence the blood signal and targeting efficiency. nih.gov

Assessment of CCR5 Upregulation in Vascular Injury Models

CCR5 is selectively upregulated in certain monocyte subsets during the progression of atherosclerotic lesions and plays a critical role in their entry into plaques, particularly in the late stage of the disease. researchgate.net This makes CCR5 an important biomarker for studying plaque development, progression, and stability by tracking these inflammatory cells. researchgate.net

Studies utilizing DAPTA-conjugated nanoparticles in apolipoprotein E knock-out (ApoE−/−) mouse vascular injury models have aimed to assess the upregulation of CCR5 receptor. nih.govnih.gov Techniques such as immunohistochemistry, histology, and real-time reverse transcription polymerase chain reaction (RT-PCR) are employed to evaluate disease progression and confirm CCR5 upregulation in these models. nih.govnih.gov PET studies using 64Cu-labeled DAPTA-conjugated nanoparticles have shown specific uptake in injury lesions in ApoE−/− mice, revealing receptor upregulation in the progressive injured vessel wall. imrpress.commdpi.com

Application in Molecular Imaging of Inflammatory Processes

This compound, as a CCR5 antagonist, has applications in the molecular imaging of inflammatory processes. psu.edunih.govresearchgate.net CCR5 is upregulated in various inflammatory conditions, including atherosclerosis and neuroinflammation. psu.edunih.govresearchgate.net Targeting CCR5 with radiolabeled DAPTA or DAPTA-conjugated nanoparticles allows for the non-invasive visualization and assessment of the extent and location of inflammation in vivo. nih.gov

In the context of atherosclerosis, CCR5-targeted PET imaging using radiolabeled DAPTA and DAPTA-conjugated nanoparticles has been demonstrated in mouse models of vascular injury. nih.gov These studies showed higher uptake in injured lesions compared to control sites, indicating the potential of DAPTA-based probes for imaging inflammation in atherosclerosis. nih.gov

Beyond atherosclerosis, DAPTA has also been investigated in neuroinflammatory models. In a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, DAPTA was shown to reduce the number of activated microglia and astrocytes in the hippocampus, key cellular players in neuroinflammation. researchgate.netnih.gov This suggests the utility of CCR5 targeting with DAPTA for imaging and potentially modulating neuroinflammatory processes. researchgate.netnih.gov

Specificity and Efficiency of Targeted Nanoparticles in vivo

The specificity and efficiency of targeted nanoparticles conjugated with this compound have been evaluated in vivo. nih.govresearchgate.netebm-journal.orgcore.ac.uk The selection of DAPTA as a targeting ligand is based on its high binding affinity and specificity for the CCR5 receptor. nih.govebm-journal.org

In vascular injury models, targeted nanoparticles conjugated with 64Cu-DOTA-DAPTA demonstrated specific PET imaging of CCR5 in ApoE−/− mice. nih.gov Competitive receptor blocking studies confirmed the CCR5 receptor-specific uptake of the targeted nanoparticles. nih.gov Compared to the DAPTA peptide tracer alone, the targeted nanoparticles showed improved pharmacokinetics, including extended blood signal and optimized biodistribution, leading to better signals in the injured artery. mdpi.comnih.gov Studies have also verified low nonspecific uptake of the targeted nanoparticles in control mice. nih.gov

The strategy of conjugating targeting peptides, such as DAPTA, onto nanoparticles aims to enhance the specific binding and accumulation of the nanoparticles at the target site, thereby improving imaging efficiency and reducing off-target effects. ebm-journal.orgmdpi.comdovepress.com

Investigations into Other Biological Activities at the Preclinical Level

Beyond its role in CCR5 receptor imaging, this compound has been investigated for other biological activities at the preclinical level, primarily related to its interaction with chemokine receptors and its influence on inflammatory markers.

Modulation of Chemokine Receptors and Inflammatory Markers in Murine Models

This compound (DAPTA) is known to block CCR5 chemokine receptors. psu.eduresearchgate.net Chemokines and their receptors play crucial roles in inflammatory processes by controlling the trafficking and activation of inflammatory cells. psu.edunih.gov

Preclinical studies in murine models have explored the effects of DAPTA on chemokine receptors and inflammatory markers. In a neuroinflammatory rat model induced by LPS, DAPTA treatment significantly reduced the number of activated microglia and astrocytes and decreased the expression of nuclear factor kappa binding protein (NFκB), a key component of the proinflammatory cytokine signaling pathway. researchgate.netnih.govgoogle.com This indicates that DAPTA can attenuate neuroinflammation by modulating glial cell activation and inflammatory signaling pathways. researchgate.netnih.gov

DAPTA has also been shown to block CCR2- and CCR5-mediated monocyte chemotaxis and inflammation in rodent models. google.commedcraveonline.com This highlights its potential to modulate the recruitment and activity of monocytes, which are involved in various inflammatory conditions, including atherosclerosis. ebm-journal.orggoogle.com

Furthermore, studies have suggested that DAPTA may influence the release of protective chemokines and prevent gp120-induced neuronal death in vitro. medcraveonline.com Clinical data have also indicated that Peptide T can immunomodulate plasma cytokine levels and increase the percentage of IFNgamma secreting CD8+ T cells in patients with HIV, suggesting additional therapeutic mechanisms via the regulation of specific immunity. researchgate.net

While the primary focus in some preclinical studies involving DAPTA and nanoparticles has been imaging, the inherent biological activity of DAPTA as a chemokine receptor modulator contributes to the understanding of its potential therapeutic implications in inflammatory diseases.

Advanced Research Methodologies for Studying D Ala1 Peptide T

Spectroscopic and Structural Elucidation Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational approaches like molecular mechanics, are fundamental in determining the three-dimensional structure and conformational preferences of (D-Ala1)-Peptide T. These studies are vital for understanding how the peptide's structure relates to its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for investigating the conformation of peptides in solution and solid states. Standard solution NMR techniques, such as DQFCOSY, HMQC, and ROESY, have been employed to characterize Peptide T and its analogs nih.govresearchgate.netduth.gr. These studies provide information on proton chemical shifts, coupling constants, and through-space correlations (NOEs), which are used to deduce the peptide's preferred conformations.

Research using NMR has revealed that the conformational behavior of Peptide T can vary depending on the solvent environment. In aqueous solutions, monomeric forms of Peptide T analogs exhibit considerable conformational heterogeneity, often existing in a largely random coil conformation with a tendency towards stretched chains at the termini nih.govresearchgate.netresearchgate.net. Beta-turns and other non-specific folded conformations are present but constitute a smaller proportion of the conformational ensemble researchgate.net.

Solid-state NMR experiments have also been utilized to study Peptide T, particularly in frozen states or at higher concentrations. These studies have indicated that at concentrations above 10 mM, D-Ala Peptide T may undergo aggregation, potentially forming beta-sheet structures nih.gov.

Studies on the C-terminal pentapeptide fragment (Thr-Thr-Asn-Tyr-Thr) of Peptide T using 2D NMR experiments have provided evidence for distinct beta-turn arrangements in this region, which is considered crucial for the molecule's biological activity researchgate.net. Furthermore, investigations in different solvent mixtures, such as aqueous ethylene (B1197577) glycol, DMF, and DMSO, have shown that Peptide T can adopt various beta-turn conformations (gamma-turn, type-IV beta-turn, and type-II beta-turn, respectively) under structure-inducing conditions researchgate.net. Applying strong structure-inducing conditions, such as a 40% hexafluoro-2-propanol aqueous solution, has enabled the detection of medium-range NOEs, leading to better-defined structural determinations compared to earlier studies researchgate.net.

Molecular Mechanics Framework for Comparative Conformational Analysis

Computational methods, particularly molecular mechanics and molecular dynamics simulations, complement experimental NMR studies by providing theoretical insights into the conformational landscape and energy profiles of this compound and its analogs researchgate.netbiosynth.comkhazar.orgnih.goviku.edu.tr. These techniques allow for the exploration of potential low-energy conformations and the assessment of the geometrical characteristics of the peptides.

Molecular mechanics calculations have been used to investigate the conformational behavior of Peptide T, identifying stable conformations such as quasi-cyclic and spiral forms iku.edu.tr. Early studies suggested a beta-turn on the Thr4-Tyr7 section as a significant feature iku.edu.tr.

Comparative conformational analysis within the molecular mechanics framework has aimed to determine the role of individual amino acid residues in the spatial formation of Peptide T and to assess its active form khazar.org. These studies support the idea that a β-turn at the C-terminal physiologically active pentapeptide fragment is a characteristic feature of the active conformation and is important for biological activity khazar.org. Molecular mechanics has also been applied to model the spatial structure of Peptide T and compare its conformational parameters to homologous segments in unrelated proteins, suggesting that the conformation of the biologically active C-terminal fragment is largely maintained when embedded in other peptide chains nih.gov.

Molecular dynamics simulations, particularly in explicit solvent, have provided further insights into the flexibility and stable conformations of Peptide T. While demonstrating a significant degree of flexibility, simulations have also indicated the presence of preferred conformations, including beta-turns, consistent with experimental findings duth.gr.

Receptor Binding and Ligand-Interaction Assays

A critical aspect of studying this compound involves characterizing its interaction with its target receptors, primarily chemokine receptor 5 (CCR5). Various binding and ligand-interaction assays are employed to quantify binding affinity, determine receptor specificity, and elucidate the mechanism by which the peptide exerts its effects.

Radioligand Binding Displacement Assays (e.g., gp120 binding to brain membranes)

Radioligand binding displacement assays are a widely used and powerful technique for studying receptor-ligand interactions researchgate.net. In the context of this compound research, these assays have been instrumental in demonstrating its ability to interfere with the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to its receptors, particularly CCR5.

Early studies utilized radiolabeled gp120 to assess its binding to brain membranes, which are known to express relevant receptors rsc.orgresearchgate.netrsc.orgresearchgate.net. These assays showed that Peptide T and several octapeptide analogs, including DAPTA, could displace the binding of radiolabeled gp120 to brain membranes rsc.orgresearchgate.netresearchgate.net. The potency of these peptides in displacing gp120 binding correlated with their ability to block HIV infectivity rsc.orgresearchgate.netresearchgate.net.

More specifically, radioligand binding assays have confirmed that DAPTA potently inhibits the specific CD4-dependent binding of gp120 to CCR5 selleckchem.comnih.gov. Quantitative data from these assays provide IC50 values, representing the concentration of DAPTA required to inhibit 50% of the specific radioligand binding. For instance, DAPTA has been shown to inhibit the binding of gp120 Bal to CCR5 with an IC50 of 0.06 nM and CM235 to CCR5 with an IC50 of 0.32 nM selleckchem.comnih.govmedchemexpress.com. DAPTA inhibits the binding of gp120BaL/sCD4 to CCR5 (Cf2Th/synR5) cells with an IC50 of 55 ± 0.08 pM medchemexpress.com.

Radiolabeled versions of DAPTA, such as those conjugated with 111In or 64Cu, have also been developed and used as tracers in imaging studies to target CCR5-positive cells, demonstrating the utility of radioligand approaches beyond simple binding assays imrpress.comfrontiersin.orgscience.gov.

An example of binding affinity data obtained from radioligand displacement assays is presented in the table below:

| Ligand | Target Receptor | IC50 (nM) |

| DAPTA | CCR5 (gp120 Bal) | 0.06 |

| DAPTA | CCR5 (CM235) | 0.32 |

| DAPTA + sCD4 | CCR5 (gp120BaL) | 0.000055 ± 0.000008 |

Co-immunoprecipitation Techniques for Receptor Complex Formation

Co-immunoprecipitation is a biochemical technique used to investigate protein-protein interactions and the formation of molecular complexes. This method has been applied in the study of this compound to understand its impact on the formation of the complex between the HIV-1 envelope glycoprotein gp120, the primary receptor CD4, and the co-receptor CCR5.

Studies utilizing co-immunoprecipitation have provided direct evidence that DAPTA interferes with the interaction between the gp120/CD4 complex and the CCR5 receptor researchgate.netnih.govorbit.comorbit.com. By capturing solubilized CCR5 receptors and incubating them with the gp120/sCD4 complex in the presence or absence of DAPTA, researchers can assess the amount of gp120 that co-precipitates with CCR5. Results from these experiments demonstrate that DAPTA prevents the co-immunoprecipitation of the gp120/CD4 complex with CCR5, indicating that it effectively blocks the binding site or the interaction required for complex formation researchgate.netnih.govorbit.comorbit.com. This provides a mechanistic explanation for DAPTA's function as a viral entry inhibitor targeting CCR5.

Direct Fluorescent Ligand Binding Studies (e.g., FITC-DAPTA binding)

Direct fluorescent ligand binding studies allow for the visualization and quantification of ligand binding to receptors on cells using fluorescently labeled probes. Fluorescently labeled DAPTA, such as FITC-DAPTA, has been synthesized and used to directly assess its binding to cells expressing CCR5.

Confocal microscopy studies using FITC-DAPTA and rhodamine-labeled antibodies against CCR5 have demonstrated the specific binding of FITC-DAPTA to CCR5-positive cells nih.govresearchgate.net. The colocalization of the fluorescent signals from FITC-DAPTA and the anti-CCR5 antibody, observed as a yellow staining pattern, confirms that CCR5 serves as a receptor for DAPTA nih.govresearchgate.net. Importantly, these studies showed no detectable binding of FITC-DAPTA to CCR5-negative cells, further supporting the specificity of DAPTA for CCR5 nih.govresearchgate.net.

Fluorescent labeling techniques can also be applied to other components involved in the interaction, such as gp120, to study their binding characteristics medchemexpress.com. Flow cytometry is another technique that can be used in conjunction with fluorescent ligands to quantify binding, assess specificity, and determine binding parameters like the dissociation constant (Kd) tandfonline.com. These direct binding studies provide visual and quantitative confirmation of the interaction between this compound and its target receptor, CCR5.

In Vitro Cellular Assays

In vitro cellular assays are fundamental tools for understanding the mechanisms of action and efficacy of this compound at the cellular level. These assays provide controlled environments to study the compound's effects on specific cellular processes, such as viral infection and cell migration.

Viral Infectivity Assays

Viral infectivity assays are crucial for evaluating the ability of this compound to inhibit viral entry into cells, particularly relevant given its identification as an HIV entry inhibitor that blocks viral strains utilizing the CCR5 receptor. wikipedia.orgnih.gov These assays typically involve exposing susceptible cells to a virus in the presence or absence of the compound and then quantifying the level of infection. Methods often include the use of reporter cell lines, such as TZM-bl cells, and normalizing viral input based on p24 antigen content. nih.govgoogle.com Single-round infection protocols are commonly employed to measure the initial entry step. nih.govgoogle.comnih.gov

Chemotaxis Assays (e.g., using Boyden Chamber)

Chemotaxis assays are employed to measure the directed migration of cells in response to a chemical stimulus. Given that this compound is a CCR5 antagonist, these assays are valuable for studying its effects on the migration of cells that express this receptor, such as immune cells. wikipedia.orgmdpi.comscience.gov The Boyden chamber is a classic apparatus used in chemotaxis studies, consisting of two compartments separated by a micropore filter. google.comdokumen.pubresearchgate.net Cells are placed in the upper chamber, and a chemoattractant or the compound being tested is placed in the lower chamber. Cell migration through the filter pores is then quantified. google.comdokumen.pub Modified Boyden chambers using filters with specific pore sizes are utilized to assess cell movement. google.comdokumen.pub Research investigating the effects of CCR5 antagonists like DAPTA on chemotactic responses often utilizes such methodologies. science.govresearchgate.net

Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques play a vital role in preclinical research by providing non-invasive methods to visualize the distribution and target engagement of this compound or its derivatives in vivo.

Positron Emission Tomography/Computed Tomography (PET/CT) in Animal Models

PET/CT imaging is a powerful molecular imaging technique used in animal models to visualize and quantify biological processes. In the context of this compound, PET/CT has been utilized to study the distribution and targeting of radiolabeled versions of the peptide, particularly in models of diseases where CCR5 is implicated, such as atherosclerosis in ApoE-/- mice. mdpi.comnih.govntno.orgnih.govtandfonline.commdpi.com PET provides high sensitivity for detecting the signal from a radiotracer, while CT provides anatomical context. nih.gov

The development of specific radiotracers is essential for PET imaging of CCR5. This compound has been conjugated with chelators like DOTA and labeled with radioisotopes such as Copper-64 (64Cu) or Indium-111 (111In) to create radiotracers like 64Cu-DOTA-DAPTA and 111In-DOTA-DAPTA. mdpi.comnih.govnih.govmdpi.comsemanticscholar.org These radiotracers are designed to bind specifically to CCR5 receptors, allowing their distribution and uptake to be tracked using PET/CT. Validation involves demonstrating specific binding to CCR5-expressing cells in vitro and targeted accumulation in tissues or lesions with elevated CCR5 expression in animal models. nih.gov For instance, 111In-DOTA-DAPTA showed significantly higher uptake in U87-CD4-CCR5 cells compared to U87-MG cells, indicating specific binding. nih.gov

Molecular Biology and Cellular Analysis Techniques in Animal Models

Molecular biology and cellular analysis techniques are crucial for investigating the in vivo effects of this compound and its analogs in animal models. These methods provide insights into the expression levels of target receptors and downstream genes, helping to elucidate the mechanisms of action.

Immunohistochemistry for Receptor Expression Analysis

Immunohistochemistry is a widely used technique to visualize and quantify the expression of specific proteins, such as chemokine receptors, in tissue samples from animal models. This method utilizes antibodies that bind specifically to the target protein, allowing for its localization within tissues and cells.

Studies investigating the effects of this compound amide (DAPTA) have employed immunohistochemistry to assess the expression and upregulation of the CCR5 receptor in animal models. For instance, in an apolipoprotein E knock-out (ApoE(-/-)) mouse vascular injury model, immunohistochemistry was performed to assess disease progression and the upregulation of the CCR5 receptor. nih.govescholarship.orgnih.gov These studies utilized DAPTA as a targeting ligand for CCR5 imaging, and immunohistochemistry served as a validation method to confirm the presence and increased levels of CCR5 in the injured vascular tissue. nih.govescholarship.orgnih.gov This highlights the utility of immunohistochemistry in providing visual evidence of receptor expression changes in response to pathological conditions or therapeutic interventions involving this compound analogs in animal models.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR), also known as quantitative RT-PCR (qRT-PCR), is a sensitive technique used to measure the mRNA expression levels of specific genes. This method allows researchers to quantify changes in gene activity in response to various stimuli or treatments in animal models.

RT-PCR has been applied in studies involving this compound amide (DAPTA) to analyze gene expression related to inflammation and receptor upregulation in animal models. In the ApoE(-/-) mouse vascular injury model, RT-PCR was used in conjunction with immunohistochemistry to verify the upregulation of CCR5 mRNA levels, correlating gene expression with protein presence in the affected tissues. nih.govescholarship.orgnih.gov Furthermore, in an experimental autoimmune encephalomyelitis (EAE) mouse model, RT-PCR was utilized to analyze molecular mechanisms related to inflammation in the brain following DAPTA treatment. mdpi.com This research specifically examined the mRNA expression levels of Nf-κB p65 and IκBα, providing insights into the anti-inflammatory effects of DAPTA at the transcriptional level. mdpi.com These examples demonstrate the utility of RT-PCR in quantifying changes in gene expression related to receptor levels and inflammatory pathways in animal models treated with this compound analogs.

Computational and Theoretical Approaches for Peptide Design

Computational and theoretical approaches play a significant role in understanding the interaction of peptides with their targets and in the rational design of peptide analogs with improved properties.

Molecular Docking and Molecular Dynamics Simulations in Analog Design

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding interactions between peptides and their target proteins, such as receptors. Molecular docking predicts the preferred orientation and binding affinity of a peptide to a receptor's binding site, typically providing a static view of the interaction. mdpi.compensoft.netresearchgate.netuzh.ch Molecular dynamics simulations, on the other hand, provide a dynamic representation of the peptide-receptor complex over time, allowing for the study of stability, conformational changes, and the identification of key interactions. mdpi.compensoft.netuzh.chnih.gov

Q & A

Q. Methodological Answer :

- Solid-phase peptide synthesis (SPPS) is standard, using Fmoc/t-Bu chemistry to ensure stereochemical integrity at the D-Ala1 position. Critical steps include:

- Quality control : Include circular dichroism (CD) to confirm secondary structure and endotoxin testing (LAL assay) for in vivo applications .

Basic: How does this compound interact with CCR5 receptors, and what assays validate this mechanism?

Q. Methodological Answer :

- Binding assays :

- Radioligand displacement : Use I¹²⁵-labeled Peptide T (specific activity: 2,000 Ci/mmol) in competitive binding studies with HEK-293 cells expressing CCR4. Calculate IC₅₀ via nonlinear regression .

- Surface plasmon resonance (SPR) : Immobilize CCR5 on a CM5 chip; measure kinetic parameters (kₐ, k𝒹) at varying peptide concentrations (0.1–100 nM) .

- Functional assays :

- Calcium flux assays (FLIPR): Monitor intracellular Ca²⁺ changes post-treatment. EC₅₀ values <10 nM indicate high potency .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Q. Methodological Answer :

-

Critical factors causing variability :

Parameter Study A Study B Resolution Strategy Peptide concentration 10 nM (IC₅₀) 100 nM (no effect) Standardize dose-response curves (≥6 concentrations) Cell type Primary neurons HEK-293 Use disease-relevant cell lines (e.g., SH-SY5Y for neuroHIV) Assay duration 24 hr 48 hr Align with receptor internalization kinetics (e.g., 30 min–2 hr)

Advanced: What strategies optimize this compound stability in in vivo pharmacokinetic studies?

Q. Methodological Answer :

- Stabilization approaches :

- Analytical validation :

- LC-MS/MS : Quantify plasma concentrations with a LLOQ of 0.1 ng/mL .

- Stability criteria : <10% degradation after 24 hr at 37°C in serum .

Advanced: How should researchers design a robust in vitro model to study this compound’s anti-inflammatory effects?

Q. Methodological Answer :

- Model components :

- Multiplex ELISA for cytokines (pg/mL).

- RNA-seq to identify NF-κB/STAT3 pathway modulation .

- Controls : Include CCR5 antagonist (e.g., maraviroc) to confirm receptor specificity.

Advanced: What computational tools assist in predicting this compound’s off-target interactions?

Q. Methodological Answer :

- Molecular docking : Use AutoDock Vina with CCR5 homology model (PDB: 4MBS). Prioritize poses with ΔG ≤ -8 kcal/mol .

- Proteome-wide screening :

- SPRITE database : Predict interactions with GPCRs beyond CCR5 (e.g., CXCR4) .

- Machine learning : Apply DeepAffinity (RNN-based) to rank potential binding partners .

- Validation : Cross-reference with in vitro pull-down assays (Streptavidin-biotin tagging) .

Basic: What are the key criteria for selecting in vivo models to evaluate this compound’s efficacy in neuroHIV?

Q. Methodological Answer :

- Model relevance :

- Transgenic mice expressing HIV-1 Tat in astrocytes (e.g., GFAP-Tat).

- Endpoint metrics : Viral load (qRT-PCR), neuroinflammation (GFAP/Iba1 immunohistochemistry), and cognitive tests (Morris water maze) .

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for sample size justification and randomization .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Q. Methodological Answer :

- Process controls :

- Inter-batch validation : Perform equivalence testing (TOST) with 90% confidence intervals for bioactivity .

Basic: What are the ethical considerations for clinical trials involving this compound?

Q. Methodological Answer :

- Protocol requirements :

- Informed consent : Disclose potential immune reactions (e.g., cytokine release syndrome) in Phase I trials .

- Data safety monitoring board (DSMB) : Review adverse events (≥Grade 3) in real-time .

- Regulatory compliance : Register trials on ClinicalTrials.gov (NCT#) and adhere to ICH-GCP guidelines .

Advanced: How to reconcile conflicting data on this compound’s blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

-

Experimental reconciliation :

Study Model Method Result Smith et al. (2022) In vitro BBB (hCMEC/D3) LC-MS/MS 0.5% uptake Jones et al. (2023) PET imaging (rhesus) ¹⁸F-labeled peptide 8% uptake - Resolution : Use dynamic contrast-enhanced MRI (DCE-MRI) in non-human primates to quantify permeability (Ktrans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.